N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide side chain and substituted aromatic groups. Its core structure includes a bicyclic pyrrolopyrimidine scaffold, a common motif in kinase inhibitors and anticancer agents due to its ability to interact with ATP-binding domains . Key structural features include:
- A 3-(3-methoxybenzyl) substituent at position 3 of the pyrrolopyrimidine ring.
- A 7-phenyl group contributing to hydrophobic interactions.
This compound’s design leverages structural elements observed in bioactive molecules targeting enzymes like phosphodiesterases and tyrosine kinases .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-3-20-12-14-23(15-13-20)32-26(35)19-38-30-33-27-25(22-9-5-4-6-10-22)17-31-28(27)29(36)34(30)18-21-8-7-11-24(16-21)37-2/h4-17,31H,3,18-19H2,1-2H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGSOFVODSNGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse scientific literature.
The compound's molecular formula is with a molecular weight of 487.5 g/mol. The IUPAC name is N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide. The structure features a pyrrolo-pyrimidine core which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O5 |
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
| InChI Key | HNBKARUBPSRLCV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the imidazolidinone core. Subsequent steps introduce the ethylphenyl and methoxybenzyl substituents using various organic solvents and catalysts to optimize yield and purity.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing similar moieties have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation pathways .
Anticancer Potential
In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. The mechanism often involves modulation of apoptotic pathways and interference with cell cycle progression. A study highlighted that compounds with a similar structural framework exhibited cytotoxicity against various solid tumor cell lines .
The biological effects of this compound may be attributed to its ability to bind to specific molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways. This interaction can lead to the modulation of enzymatic activity, affecting downstream signaling cascades.
Case Studies
- Case Study on COX Inhibition : A study evaluated the COX inhibitory activity of various derivatives and found that certain compounds demonstrated up to 47% inhibition at a concentration of 20 μM . This suggests potential therapeutic applications in managing inflammatory diseases.
- Anticancer Activity Assessment : Research involving similar compounds showed varying degrees of cytotoxicity against cancer cell lines. The selectivity index (SI) was calculated to assess the safety and efficacy ratio, indicating promising candidates for further development .
Comparison with Similar Compounds
Core Scaffold Variations
The compound shares its pyrrolo[3,2-d]pyrimidine core with several analogues but differs in substituents and fused ring systems:

Key Observations :
- Pyrrolopyrimidine vs. Benzothienopyrimidine: The benzothieno[2,3-d]pyrimidine core in introduces sulfur and a fused benzene ring, altering electron density and conformational flexibility compared to the oxygen-free pyrrolo[3,2-d]pyrimidine .
- Substituent Effects : The 3-methoxybenzyl group in the target compound may enhance π-π stacking compared to the 3-butyl group in , while dichlorophenyl substituents increase hydrophobicity .
Spectroscopic Characterization
- NMR Profiling : As shown in , substituents at positions 3 and 7 significantly influence chemical shifts in regions A (39–44 ppm) and B (29–36 ppm). For instance, the 3-methoxybenzyl group in the target compound likely causes upfield shifts in region A compared to the 3-butyl group in .
- X-ray Crystallography : highlights the planar geometry of pyrrolopyrimidine cores, with substituents like 4-chlorophenyl adopting perpendicular orientations to minimize steric strain .
Bioactivity and Molecular Similarity
Bioactivity Clustering
demonstrates that compounds with >80% structural similarity (via Tanimoto/Dice indexes) often share bioactivity profiles. For example:
Computational Similarity Metrics
- Tanimoto Scores: The target compound shares ~0.75 similarity with (dichlorophenyl analogue) and ~0.65 with (benzothienopyrimidine), reflecting core scaffold divergence .
- Lumping Strategy : supports grouping the target compound with pyrrolopyrimidines for predictive modeling, as their shared core enables analogous metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

